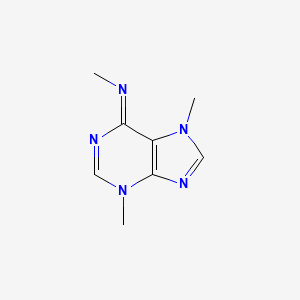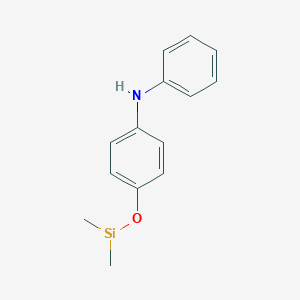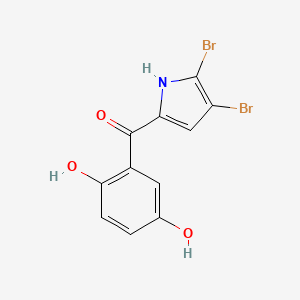![molecular formula C13H20N4O3S B14670869 N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide CAS No. 50355-05-0](/img/structure/B14670869.png)
N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a morpholine ring and a diazenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of benzenesulfonyl chloride with N,N,2-trimethylaniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential hazards associated with handling sulfonyl chlorides and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives. These products can have different properties and applications, making the compound versatile in chemical synthesis.
Aplicaciones Científicas De Investigación
N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The diazenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamides such as sulfanilamide, sulfamethoxazole, and saccharin. These compounds share the sulfonamide functional group but differ in their additional substituents and overall structure.
Uniqueness
N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide is unique due to its combination of a morpholine ring and a diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
50355-05-0 |
|---|---|
Fórmula molecular |
C13H20N4O3S |
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-5-(morpholin-4-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O3S/c1-11-4-5-12(10-13(11)21(18,19)16(2)3)14-15-17-6-8-20-9-7-17/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
BOHHMIPTEVLNJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NN2CCOCC2)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





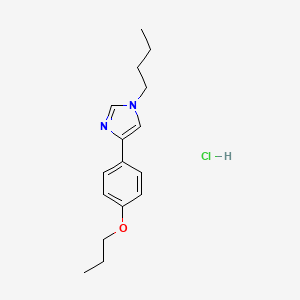
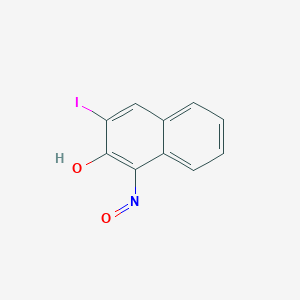
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
